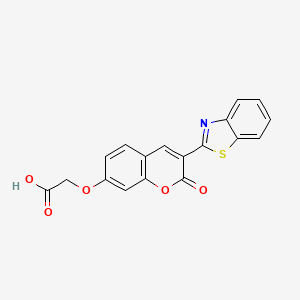![molecular formula C16H19N5O2S B12153441 N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12153441.png)
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound.
Formation of the Final Compound: The final step involves the coupling of the thiazole and piperazine intermediates with a phenyl group, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It can be used in the development of new pharmaceuticals and as a building block for more complex molecules.
作用机制
The mechanism of action of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways involved would depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 2,3-dimethyl-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is unique due to the presence of both the piperazine and phenyl groups, which can enhance its biological activity and binding affinity compared to other similar compounds that may lack these features.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H19N5O2S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H19N5O2S/c22-14(19-15-17-6-11-24-15)12-18-16(23)21-9-7-20(8-10-21)13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,18,23)(H,17,19,22) |
InChI 键 |
LNDSCTVIHKTFAT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dimethyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B12153364.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyp henyl)acetamide](/img/structure/B12153366.png)
![5-(4-butoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12153379.png)
![N-(naphthalen-2-yl)-2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12153383.png)
![(2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12153384.png)
![1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12153392.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12153405.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide](/img/structure/B12153412.png)
![tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate](/img/structure/B12153417.png)

![N-[(Z)-1-pyridin-4-ylethylideneamino]pyrazine-2-carboxamide](/img/structure/B12153434.png)
![[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide](/img/structure/B12153436.png)
![methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12153447.png)
![3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B12153454.png)
